An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzamide (CAS No. 2912-78-9)
An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzamide (CAS No. 2912-78-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Hydroxy-5-nitrobenzamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for the discerning scientific audience.
Core Compound Identification and Properties
Chemical Identity:
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Systematic IUPAC Name: 2-Hydroxy-5-nitrobenzamide
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Synonyms: 5-Nitrosalicylamide
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CAS Number: 2912-78-9
Physicochemical Properties:
A thorough understanding of the physicochemical properties of 2-Hydroxy-5-nitrobenzamide is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile in potential therapeutic applications.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | |
| Molecular Weight | 182.13 g/mol | |
| Appearance | Typically a yellow to light-brown crystalline solid | |
| Melting Point | Not consistently reported, requires experimental verification. | |
| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like ethanol, methanol, and DMSO. | |
| pKa | The phenolic hydroxyl group and the amide proton have distinct pKa values, influencing ionization at physiological pH. |
Strategic Synthesis of 2-Hydroxy-5-nitrobenzamide
The synthesis of 2-Hydroxy-5-nitrobenzamide is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most logical and widely applicable synthetic route proceeds via the nitration of a salicylic acid precursor followed by amidation.
Synthesis Workflow Overview
Caption: Synthetic workflow for 2-Hydroxy-5-nitrobenzamide.
Step-by-Step Synthesis Protocol
Part A: Synthesis of 2-Hydroxy-5-nitrobenzoic Acid (5-Nitrosalicylic Acid)
This initial step involves the electrophilic aromatic substitution (nitration) of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing. The nitro group is directed to the 5-position due to steric hindrance at the 3-position and the deactivating effect of the carboxyl group.
Materials:
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Salicylic Acid
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Deionized Water
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Ethanol
Protocol:
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Reaction Setup: In a flask submerged in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of salicylic acid in a suitable solvent (e.g., glacial acetic acid). The temperature should be maintained below 10°C to prevent over-nitration and side product formation.
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Reaction: Stir the mixture vigorously for 2-3 hours, allowing the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude 2-Hydroxy-5-nitrobenzoic acid will precipitate as a yellow solid.
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Purification: Filter the precipitate and wash thoroughly with cold deionized water to remove any residual acid. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Hydroxy-5-nitrobenzoic acid.
Part B: Synthesis of 2-Hydroxy-5-nitrobenzamide
This step involves the conversion of the carboxylic acid to a more reactive intermediate (an acyl chloride), followed by amidation.
Materials:
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2-Hydroxy-5-nitrobenzoic Acid
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Thionyl Chloride (SOCl₂) or Oxalyl Chloride
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ammonia (gas) or Ammonium Hydroxide (NH₄OH) solution
Protocol:
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Acyl Chloride Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Hydroxy-5-nitrobenzoic acid in an anhydrous solvent like DCM or THF. Slowly add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is then gently refluxed for 2-4 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 2-hydroxy-5-nitrobenzoyl chloride.
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Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent. The solution is then treated with a source of ammonia. This can be achieved by bubbling anhydrous ammonia gas through the solution or by the careful addition of a concentrated ammonium hydroxide solution at low temperature (0-5°C).
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Work-up and Purification: The reaction mixture is stirred for several hours at room temperature. The resulting precipitate, 2-Hydroxy-5-nitrobenzamide, is collected by filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.
Applications in Drug Discovery and Development
2-Hydroxy-5-nitrobenzamide is a valuable building block in medicinal chemistry, primarily due to the versatile reactivity of its functional groups.
As a Scaffold for Novel Antimicrobial Agents
The salicylamide core is a known pharmacophore in various biologically active compounds. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties and biological activity of the molecule. Hydroxylated nitrobenzamide derivatives have demonstrated notable antimicrobial properties. The nitro group can be reduced in hypoxic environments, a characteristic of some bacterial infections and solid tumors, to generate reactive nitrogen species that are cytotoxic.
Antimicrobial Activity of 2-Hydroxy-nitrobenzamide Isomers:
| Microbial Strain | MIC (µg/mL) of 2-Hydroxy-5-nitrobenzamide |
| Staphylococcus aureus | Data to be determined experimentally |
| Escherichia coli | Data to be determined experimentally |
| Candida albicans | Data to be determined experimentally |
Precursor for Heterocyclic Synthesis
The functional groups of 2-Hydroxy-5-nitrobenzamide provide multiple reaction sites for the synthesis of more complex heterocyclic systems.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (forming 2-hydroxy-5-aminobenzamide). This diamine derivative is a key precursor for the synthesis of various heterocyclic scaffolds, such as benzimidazoles, benzoxazoles, and quinazolinones, which are prevalent in many approved drugs.
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Reactions of the Amide and Hydroxyl Groups: The amide and hydroxyl functionalities can participate in cyclization reactions to form a variety of heterocyclic ring systems.
Role as a Linker in Prodrugs and Bioconjugates
The benzamide moiety can serve as a stable linker in the design of prodrugs or bioconjugates. The nitro group can be used as a handle for further chemical modification or as a trigger for drug release in specific physiological environments (e.g., hypoxic conditions in tumors).
Analytical Characterization
To ensure the identity and purity of synthesized 2-Hydroxy-5-nitrobenzamide, a combination of analytical techniques is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns, signals for the amide and hydroxyl protons. |
| ¹³C NMR | Resonances for the seven carbon atoms, including the carbonyl carbon of the amide. |
| FT-IR | Characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide), and N-O (nitro) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (182.13 m/z). |
| HPLC | A single major peak indicating the purity of the compound. |
Safety and Handling
2-Hydroxy-5-nitrobenzamide should be handled with appropriate safety precautions in a laboratory setting.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are mandatory when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Hydroxy-5-nitrobenzamide is a chemical intermediate of significant value to the research and drug development community. Its straightforward, yet nuanced, synthesis provides access to a versatile scaffold with proven potential in the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective utilization in the pursuit of new medicines.
References
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Matrix Fine Chemicals. 2-HYDROXY-5-NITROBENZAMIDE | CAS 2912-78-9. [Link]
